molecular formula C8H7F3N2O3S B14417321 4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide CAS No. 84055-59-4

4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B14417321
CAS No.: 84055-59-4
M. Wt: 268.22 g/mol
InChI Key: RKWXCABNIXFNDY-UHFFFAOYSA-N
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Description

4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H8F3NO2S2 It is known for its unique structural features, including a trifluoromethyl group and a nitroso group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitroso group, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

    Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the nitroso group can participate in redox reactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethyl and nitroso groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

84055-59-4

Molecular Formula

C8H7F3N2O3S

Molecular Weight

268.22 g/mol

IUPAC Name

4-methyl-N-nitroso-N-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H7F3N2O3S/c1-6-2-4-7(5-3-6)17(15,16)13(12-14)8(9,10)11/h2-5H,1H3

InChI Key

RKWXCABNIXFNDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(F)(F)F)N=O

Origin of Product

United States

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